molecular formula C24H25N7O2 B2728158 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 920389-63-5

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Cat. No.: B2728158
CAS No.: 920389-63-5
M. Wt: 443.511
InChI Key: MVLCHKWIAGYQNP-UHFFFAOYSA-N
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Description

The compound “(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have significant biological activities and are often used in the development of new drugs .


Synthesis Analysis

The synthesis of these compounds involves the use of hydrazonoyl halides as precursors . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzyl group attached to a triazolo[4,5-d]pyrimidin-7-yl moiety, which is further linked to a piperazin-1-yl group . The compound also contains an ethoxyphenyl methanone group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel compounds, including triazolo and pyrimidin derivatives, were synthesized and evaluated for their antimicrobial activities. These compounds showed promising results against a range of microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Bektaş et al., 2007).

Heterocyclic Compound Synthesis

Research on the synthesis of pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other heterocyclic compounds incorporating a thiazolo[3,2‐a]benzimidazole moiety has been conducted, showcasing the versatility of these chemical structures in creating compounds with potential biological activities (Abdel‐Aziz et al., 2008).

Development of Potential PET Agents

The development of PET (Positron Emission Tomography) agents for imaging cerebral adenosine A2A receptors is another significant area of research. These agents are crucial for studying various neurological conditions, including Parkinson's disease. The synthesis and preclinical evaluation of specific triazolopyrimidine derivatives as PET tracers indicate the potential application of similar compounds in medical imaging and diagnosis (Zhou et al., 2014).

Biological Activity and Antioxidant Activity

The synthesis and biological evaluation of triazolopyrimidines for their antimicrobial and antioxidant activities represent another area of interest. These compounds have been synthesized following various protocols and tested for their effectiveness against bacteria and their potential as antioxidants (Gilava et al., 2020).

Synthesis of DPP-IV Inhibitors

Research into the synthesis of fused triazole derivatives, which serve as inhibitors for the dipeptidyl peptidase-IV enzyme, highlights the compound's potential in treating or preventing type 2 diabetes. This research path showcases the chemical's applicability in creating therapeutic agents for chronic conditions (Yu-tao, 2009).

Mechanism of Action

Future Directions

The future directions for this compound could involve further investigations into its biological activities and potential applications in drug development . Its potent inhibitory activity against CDK2 suggests that it could be developed as a novel therapeutic agent for cancer treatment .

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-2-33-20-10-8-19(9-11-20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLCHKWIAGYQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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